2-Furancarbonyl chloride, 5-chloro-
Overview
Description
2-Furancarbonyl chloride, 5-chloro-, also known as 5-Chloro-2-furoyl Chloride, is a chemical compound with the molecular formula C5H2Cl2O2 and a molecular weight of 164.97 . It is used in various scientific research areas.
Synthesis Analysis
While there is no extensive research on the specific synthesis of 5-chloro-2-furancarbonyl chloride, its chemical structure suggests potential in various areas of scientific research. The presence of a furan ring and an acyl chloride group makes this compound a potential candidate for the development of kinase inhibitors.Molecular Structure Analysis
The molecular structure of 2-Furancarbonyl chloride, 5-chloro- consists of a furan ring attached to an acyl chloride group . The IUPAC Standard InChI is InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H .Chemical Reactions Analysis
The reactive acyl chloride functionality allows 5-chloro-2-furancarbonyl chloride to participate in various organic reactions, potentially serving as a building block for the synthesis of more complex molecules with desired properties.Physical And Chemical Properties Analysis
5-Chloro-2-furancarbonyl Chloride is a liquid at room temperature . It has a boiling point of 174 °C and a refractive index of 1.53 . It is also combustible .Scientific Research Applications
Pharmaceutical Intermediates
5-chlorofuran-2-carbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with amines, alcohols, and other nucleophiles makes it a valuable building block for the construction of complex molecules, including potential drug candidates. For instance, it can be used to synthesize furan-based ring systems that are prevalent in many bioactive molecules .
Material Science
In material science, this compound serves as a precursor for the development of furan-based polymers. These polymers exhibit unique properties such as thermal stability and chemical resistance, making them suitable for high-performance applications .
Agrochemical Synthesis
The reactivity of 5-chlorofuran-2-carbonyl chloride allows for its use in the synthesis of agrochemicals. It can be incorporated into pesticide and herbicide formulations to improve their efficacy and stability under various environmental conditions .
Organic Synthesis Research
Researchers in organic chemistry employ 5-chlorofuran-2-carbonyl chloride for the synthesis of complex organic molecules. It is particularly useful in the study of furan chemistry and the exploration of novel furan-based reactions and transformations .
Catalyst and Reagent Development
This compound is also used in the development of catalysts and reagents that facilitate various chemical reactions. Its ability to form stable intermediates is exploited in catalytic cycles, particularly in the field of organocatalysis .
Analytical Chemistry
In analytical chemistry, derivatives of 5-chlorofuran-2-carbonyl chloride can be used as standards or reagents in chromatographic analysis and other analytical techniques to quantify or detect the presence of furan compounds in mixtures .
Biochemistry Research
In biochemistry, the compound’s derivatives are used to probe the function of enzymes that interact with furan rings. This can help in understanding enzyme mechanisms and designing enzyme inhibitors .
Concrete Additive Research
5-chlorofuran-2-carbonyl chloride has been mentioned in the context of chemical research for the preparation of multifunctional composite additives for concrete. This application takes advantage of the compound’s reactivity to improve the properties of concrete mixtures .
Safety and Hazards
5-Chloro-2-furancarbonyl Chloride is classified as a dangerous substance. It is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that this compound is a useful intermediate in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (fdca) .
Mode of Action
It’s known that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and fdca can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (cmf) and 2,5-diformylfuran (dff) with tert-butyl hypochlorite .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of furoate ester biofuels and polymers of fdca .
Result of Action
It’s known that this compound is a key intermediate in the production of furoate ester biofuels and polymers of fdca .
Action Environment
It’s known that this compound is primarily used in industrial settings for the production of furoate ester biofuels and polymers of fdca .
properties
IUPAC Name |
5-chlorofuran-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXGRQSAQOXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484252 | |
Record name | 2-Furancarbonyl chloride, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarbonyl chloride, 5-chloro- | |
CAS RN |
24078-79-3 | |
Record name | 2-Furancarbonyl chloride, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-furancarbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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